3-Butyn-2-one

Description

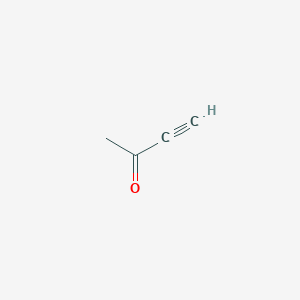

Structure

3D Structure

Properties

IUPAC Name |

but-3-yn-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O/c1-3-4(2)5/h1H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGPFNGLRSIPSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074521 | |

| Record name | 3-Butyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423-60-5 | |

| Record name | 3-Butyn-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | But-3-yn-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001423605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-3-yn-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetylethyne | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST682FTU47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Butyn-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Butyn-2-one, a versatile reagent in organic synthesis. The document details its chemical identity, physicochemical properties, key chemical reactions, and illustrative experimental protocols.

Chemical Identity and Properties

This compound, a terminal acetylenic methyl ketone, is a highly reactive compound utilized in a variety of chemical transformations. Its structure features both a ketone functional group and a terminal alkyne, making it a valuable building block in the synthesis of complex molecules.

IUPAC Name: but-3-yn-2-one[1][2] CAS Number: 1423-60-5[1][3] Synonyms: Methyl ethynyl ketone, Acetylacetylene, Ethynyl methyl ketone, 1-Butyn-3-one[2][3][4]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₄O | [1][3] |

| Molecular Weight | 68.07 g/mol | [1][2] |

| Appearance | Clear, colorless to yellow-orange liquid | [5][6] |

| Odor | Penetrating, lacrimatory | [5][6] |

| Boiling Point | 85 °C (lit.) | [5] |

| Density | 0.87 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.406 (lit.) | [5] |

| Flash Point | -1 °C (closed cup) | |

| Solubility | Soluble in water | [5] |

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Classification | GHS Statements |

| Flammability | H225: Highly flammable liquid and vapor |

| Acute Toxicity | H300: Fatal if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Eye Damage/Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Data sourced from PubChem CID 15018.[2]

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.

Key Chemical Reactions and Applications

This compound is a versatile precursor in organic synthesis, particularly in the formation of heterocyclic compounds and carbon-carbon bonds. Its reactivity is dominated by the electrophilic nature of the double bond and the acidity of the terminal alkyne proton.

One of the most notable reactions involving this compound is the Michael addition . It can undergo a double Michael reaction with dinucleophiles to synthesize various nitrogen-containing heterocycles. For instance, its reaction with ortho-tosylamidophenyl malonate, catalyzed by chiral aminophosphines, yields indolines.[5] It also reacts with nitrogen-containing tethered diacids to form pipecolic acid derivatives.[7]

In the realm of natural product synthesis, this compound was utilized as a starting material in the total synthesis of the clerodane diterpenoid (+/-)-sacacarin.[5][8] Furthermore, it serves as a substrate in stereoselective conjugate arylation reactions mediated by gallium(III) chloride to produce (E)-α,β-unsaturated ketones.[5][8]

Caption: Generalized scheme of a Michael addition reaction involving this compound.

Illustrative Experimental Protocols

Synthesis of 4-Triisopropylsilyl-3-butyn-2-one from 4-Triisopropylsilyl-3-butyn-2-ol [9]

-

Reaction Overview: This protocol describes the oxidation of a secondary propargylic alcohol to the corresponding ynone using manganese dioxide (MnO₂).

-

Materials and Equipment:

-

4-Triisopropylsilyl-3-butyn-2-ol

-

Technical grade Manganese Dioxide (85%)

-

Dichloromethane (CH₂Cl₂)

-

Celite

-

Round-bottomed flask

-

Magnetic stir bar

-

Rubber septum with argon inlet

-

Filtration apparatus

-

-

Procedure:

-

A flame-dried, 250-mL round-bottomed flask equipped with a magnetic stir bar and a rubber septum is flushed with argon.

-

The flask is charged sequentially with CH₂Cl₂ (54 mL), 4-triisopropylsilyl-3-butyn-2-ol (5.8 g, 25.6 mmol), and technical grade MnO₂ (34.4 g, 336.9 mmol), which is added in one portion.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

The mixture is then filtered through a short pad of Celite to remove the MnO₂.

-

The filtrate is concentrated to yield the product.

-

Caption: General workflow for the oxidation of an alcohol to a ketone.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Butyn-2-one | C4H4O | CID 15018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 1423-60-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | 1423-60-5 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound | CAS#:1423-60-5 | Chemsrc [chemsrc.com]

- 8. This compound 95 1423-60-5 [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis and Reactivity of Methyl Ethynyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ethynyl ketone, also known as 3-butyn-2-one, is a highly versatile and reactive organic building block. Its conjugated ynone functionality, comprising both a ketone and a terminal alkyne, makes it a valuable intermediate in a multitude of synthetic transformations. This technical guide provides a comprehensive overview of the principal synthetic routes to methyl ethynyl ketone and explores its diverse reactivity, with a focus on its applications in Michael additions and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for professionals in chemical research and pharmaceutical development.

Introduction

Methyl ethynyl ketone (MEK), with the chemical formula C₄H₄O, is a clear, colorless to yellow liquid characterized by a penetrating odor.[1] Its structure features a carbonyl group in conjugation with a carbon-carbon triple bond, rendering it an excellent electrophile and a participant in a wide array of organic reactions. This dual reactivity has established MEK as a crucial precursor in the synthesis of complex heterocyclic compounds, functionalized carbocycles, and key intermediates for active pharmaceutical ingredients (APIs). Understanding its synthesis and reactivity is paramount for leveraging its full potential in modern organic synthesis.

Physical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of methyl ethynyl ketone is provided below for reference and characterization purposes.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄O | [2] |

| Molecular Weight | 68.07 g/mol | [3][4] |

| CAS Number | 1423-60-5 | [3] |

| Appearance | Clear, colorless to yellow-brown liquid | [1][5] |

| Boiling Point | 85 °C (lit.) | [3] |

| Density | 0.87 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.406 (lit.) | [3] |

| Flash Point | -1 °C (closed cup) | [3] |

| ¹H NMR (CDCl₃) | δ 3.20 (s, 1H, ≡C-H), δ 2.35 (s, 3H, CH₃) | [6] |

| ¹³C NMR | δ 184.5 (C=O), δ 81.3 (≡C-H), δ 78.5 (C≡), δ 27.5 (CH₃) | |

| IR Spectrum (Gas Phase) | ~3280 cm⁻¹ (≡C-H stretch), ~2110 cm⁻¹ (C≡C stretch), ~1685 cm⁻¹ (C=O stretch) | [2] |

Synthesis of Methyl Ethynyl Ketone

Several methods have been established for the synthesis of methyl ethynyl ketone. The most common and reliable laboratory-scale preparations involve the oxidation of the corresponding secondary alcohol, 3-butyn-2-ol.

Oxidation of 3-Butyn-2-ol

The oxidation of 3-butyn-2-ol is a straightforward and high-yielding approach. Reagents such as Pyridinium Chlorochromate (PCC) or those used in a Jones oxidation provide the desired ketone efficiently.[7][8]

3.1.1. Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

This procedure outlines the oxidation of a secondary alcohol to a ketone using PCC, a mild oxidizing agent.[4][9]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend Pyridinium Chlorochromate (PCC) (1.2 - 1.5 equivalents) and an adsorbent like Celite or silica gel in an anhydrous solvent such as dichloromethane (CH₂Cl₂).

-

Addition of Alcohol: Dissolve 3-butyn-2-ol (1.0 equivalent) in CH₂Cl₂ and add it to the stirred PCC suspension in one portion at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A black, tarry precipitate will form as the reaction proceeds.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium tars.

-

Isolation: Wash the filtrate with water and a brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by distillation to yield pure methyl ethynyl ketone.

Table 1: Comparison of Synthesis Methods

| Method/Reagents | Precursor | Solvent | Typical Yield | Key Advantages/Disadvantages |

| Pyridinium Chlorochromate (PCC) | 3-Butyn-2-ol | CH₂Cl₂ | ~85-92% | Mild conditions, high yield, avoids over-oxidation.[8] Toxic Cr(VI) waste. |

| Jones Oxidation (CrO₃, H₂SO₄) | 3-Butyn-2-ol | Acetone | High | Inexpensive, rapid reaction.[7] Strongly acidic, toxic Cr(VI) waste. |

| Grignard Reaction (Acetaldehyde + Ethynylmagnesium Bromide) | Acetaldehyde | THF | High | Forms the precursor 3-butyn-2-ol, which requires a subsequent oxidation step. |

Reactivity of Methyl Ethynyl Ketone

The electrophilic nature of the alkyne and carbonyl carbon atoms dictates the reactivity of methyl ethynyl ketone, making it a prime substrate for nucleophilic additions and a dienophile in cycloaddition reactions.

Michael (Conjugate) Addition

Methyl ethynyl ketone is an excellent Michael acceptor.[3] Nucleophiles, particularly soft nucleophiles like thiols and amines, readily add to the terminal alkyne carbon (β-carbon) in a 1,4-conjugate fashion. This reaction is a powerful tool for C-S, C-N, and C-C bond formation.

4.1.1. Experimental Protocol: Michael Addition of Thiophenol

This catalyst-free, solvent-free procedure demonstrates the high reactivity of methyl ethynyl ketone towards thiols.[3]

-

Mixing Reagents: In a small vial or flask, combine methyl ethynyl ketone (1.0 mmol) and thiophenol (1.5 to 2.0 mmol).

-

Reaction: Stir the neat mixture at room temperature (approx. 30 °C) for 30-60 minutes. The reaction progress can be monitored by TLC.

-

Isolation: As the reaction is typically clean and high-yielding, direct purification is often possible.

-

Purification: If necessary, the product can be purified by flash column chromatography on silica gel to yield the 4-(phenylthio)but-3-en-2-one adduct. The isolated yield is typically high (e.g., 93% with a 2:1 thiol:ketone ratio).[3]

Table 2: Representative Michael Addition Reactions

| Michael Donor | Michael Acceptor | Conditions | Product Type | Yield | Reference |

| Thiophenol | Methyl Ethynyl Ketone | Neat, 30 °C, 30 min | β-Thio-α,β-unsaturated ketone | 93% | [3] |

| Benzylthiol | Methyl Ethynyl Ketone | Neat, 30 °C, 45 min | β-Thio-α,β-unsaturated ketone | 76% | [3] |

| Diethyl Malonate | Methyl Ethynyl Ketone | Base (e.g., NaOEt), EtOH | 1,5-Dicarbonyl compound | High |

Cycloaddition Reactions

As an electron-deficient alkyne (an "alkynophile"), methyl ethynyl ketone is an excellent partner in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition.[10]

4.2.1. Diels-Alder Reaction

In the Diels-Alder reaction, methyl ethynyl ketone reacts with a conjugated diene to form a six-membered ring.[10][11] This reaction is a cornerstone of organic synthesis for its ability to form complex cyclic systems with high stereocontrol.

4.2.2. Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

This procedure describes a typical Diels-Alder reaction performed at elevated temperatures.[11][12]

-

Preparation: Cyclopentadiene is typically generated fresh by cracking its dimer, dicyclopentadiene, via distillation.

-

Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve methyl ethynyl ketone (1.0 equivalent) in a suitable solvent (or neat).

-

Addition of Diene: Add freshly cracked cyclopentadiene (1.1-1.5 equivalents) to the solution.

-

Reaction: Heat the mixture. For less reactive systems, heating in a sealed tube at temperatures around 180 °C may be required.[12] For more reactive dienes, lower temperatures may suffice. Monitor the reaction by TLC or GC/MS.

-

Isolation and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or distillation to yield the bicyclic adduct. The reaction typically favors the formation of the endo product under kinetic control.

Applications in Drug Development

The functional handles on methyl ethynyl ketone make it a valuable building block in pharmaceutical synthesis. Its ability to participate in Michael additions and cycloadditions allows for the rapid construction of complex molecular scaffolds found in many bioactive molecules. For example, it has been utilized in the synthesis of precursors to clerodane diterpenoids and highly substituted piperidines.[13]

Safety and Handling

Methyl ethynyl ketone is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.

-

Hazards: Highly flammable liquid and vapor. Fatal if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3][4] It is also a lachrymator.[1]

-

Personal Protective Equipment (PPE): Wear solvent-resistant gloves, splash-resistant goggles, a face shield, and a lab coat.[6]

-

Storage: Store in a tightly closed container in a cool, well-ventilated, and flame-proof area away from ignition sources.[6][14]

-

Spills and Disposal: Absorb spills with an inert material. Dispose of chemical waste in accordance with local, state, and federal regulations.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [webbook.nist.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Introduction to High Resolution Spectroscopy - Infrared Spectrum of 3-buten-2-one [scilearn.sydney.edu.au]

- 6. This compound(1423-60-5) 1H NMR spectrum [chemicalbook.com]

- 7. Jones oxidation - Wikipedia [en.wikipedia.org]

- 8. d-nb.info [d-nb.info]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. 3-Butyn-2-ol(2028-63-9) IR Spectrum [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. sciforum.net [sciforum.net]

- 13. researchgate.net [researchgate.net]

- 14. Jones Oxidation [organic-chemistry.org]

- 15. 3-Butyn-2-ol(2028-63-9) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Profile of 3-Butyn-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3-Butyn-2-one (CAS Registry Number: 1423-60-5).[1][2] The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, is intended to facilitate compound identification, characterization, and further research in various scientific and drug development applications.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.4 | Singlet | 3H | CH₃ (Acetyl group) |

| ~3.2 | Singlet | 1H | C≡CH (Alkynyl proton) |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~33 | CH₃ (Acetyl group) |

| ~78 | C ≡CH |

| ~82 | C≡C H |

| ~185 | C=O (Ketone) |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Description | Functional Group |

| ~3290 | C-H stretch | Terminal Alkyne (≡C-H) |

| ~2100 | C≡C stretch | Alkyne |

| ~1680 | C=O stretch | Conjugated Ketone |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 68 | High | [M]⁺ (Molecular Ion) |

| 43 | High | [CH₃CO]⁺ |

| 39 | Moderate | [C₃H₃]⁺ |

| 28 | High | [CO]⁺ |

Experimental Protocols

The data presented in this guide are representative of standard spectroscopic techniques. The following are generalized experimental protocols for obtaining such data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube.[3] A small amount of Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance or Varian instrument, is used for data acquisition.[3]

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium). This is a common and rapid method.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.[4]

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first recorded. The sample is then scanned, and the instrument software automatically subtracts the background to produce the sample's IR spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum displays the percentage of light transmitted versus the wavenumber (cm⁻¹). Absorption bands are identified and correlated with specific functional groups within the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography (GC) is an ideal method for sample introduction (GC-MS), which also serves to separate the analyte from any impurities.[3] A dilute solution of the compound in a volatile solvent is injected into the GC.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to ionize and fragment.

-

Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion versus its m/z value.

Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of spectroscopic analysis for the structural elucidation of this compound, showing how different techniques provide complementary information.

Caption: Workflow of Spectroscopic Analysis for this compound.

References

Physical properties of acetylacetylene (boiling point, density)

An In-depth Technical Guide to the Physical Properties of Acetylacetylene (Diacetylene)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of acetylacetylene, more systematically known as buta-1,3-diyne or diacetylene. With a focus on boiling point and density, this document furnishes researchers, scientists, and professionals in drug development with meticulously collated data, detailed experimental methodologies for the determination of these properties, and a logical visualization of the compound's physical characterization. Diacetylene is a highly reactive and flammable compound, and appropriate safety measures are emphasized throughout the described protocols.

Introduction to Acetylacetylene (Diacetylene)

Diacetylene (C₄H₂) is the simplest organic compound containing two conjugated triple bonds. It is a colorless gas at standard temperature and pressure and has been identified in the atmosphere of Titan and in protoplanetary nebulae.[1] Its high degree of unsaturation and linear geometry make it a molecule of significant interest in materials science, astrochemistry, and as a precursor in organic synthesis. Accurate knowledge of its physical properties is paramount for its safe handling, storage, and application in research and development.

Physical Properties of Diacetylene

The primary physical constants for diacetylene are summarized in the table below. These values have been compiled from various sources to provide a reliable reference.

Data Summary

| Physical Property | Value | Units | Notes |

| Boiling Point | 10[1][2] - 10.85[3] | °C | At standard atmospheric pressure. |

| 283[1] | K | ||

| Density | 0.709[3] - 0.711[2] | g/mL | As a liquid at or near its boiling point. |

| 0.76 | g/cm³ | Assumed mass density for crystalline diacetylene at 131 K, based on crystalline acetylene, as literature values for diacetylene are unavailable. |

Experimental Protocols for Physical Property Determination

The following sections detail the experimental methodologies for determining the boiling point and density of volatile compounds such as diacetylene. These protocols are synthesized from standard laboratory techniques and should be performed with strict adherence to safety protocols in a well-ventilated fume hood.

Determination of Boiling Point

Given that diacetylene is a gas at room temperature, its boiling point is determined at sub-ambient temperatures. The Thiele tube method is a suitable micro-scale technique for this purpose.

Objective: To determine the boiling point of diacetylene using the Thiele tube method.

Apparatus:

-

Thiele tube

-

High-range thermometer (-10°C to 100°C)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating/cooling bath with a suitable medium (e.g., ethanol/dry ice slush bath)

-

Source of gaseous diacetylene

-

Condensation apparatus (cold finger)

Procedure:

-

Preparation: Set up a cooling bath to a temperature below the expected boiling point of diacetylene (e.g., -20°C).

-

Sample Condensation: Introduce gaseous diacetylene into the small test tube, which is cooled by a cold finger or the cooling bath, to condense a small amount of liquid diacetylene (approximately 0.5 mL).

-

Apparatus Assembly: Place the capillary tube, with its open end downwards, into the test tube containing the liquid diacetylene.

-

Mounting: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Thiele Tube Setup: Place the thermometer and test tube assembly into the Thiele tube, which is filled with a heat-transfer fluid that remains liquid at the required temperatures.

-

Heating: Gently and uniformly warm the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Observation: The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Confirmation: Remove the heat source and record the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. This temperature is the boiling point of the liquid.

Safety Precautions:

-

Diacetylene is highly flammable and can form explosive peroxides. All experiments should be conducted in a fume hood, away from ignition sources.

-

Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and cryogenic gloves when handling dry ice.

-

Ensure the apparatus is properly vented to prevent pressure buildup.

Determination of Density

The density of diacetylene gas can be determined by accurately measuring the mass of a known volume of the gas at a specific temperature and pressure. The ideal gas law is then used for calculation.

Objective: To determine the density of gaseous diacetylene.

Apparatus:

-

Gas-tight syringe of known volume (e.g., 100 mL)

-

Analytical balance (readable to ±0.001 g)

-

Thermometer

-

Barometer

-

Source of pure diacetylene gas

Procedure:

-

Syringe Preparation: Carefully evacuate the gas-tight syringe and measure its mass on the analytical balance. Record this as m₁.

-

Sample Collection: Fill the syringe with diacetylene gas to a specific volume (e.g., 100 mL). Record the volume, V.

-

Mass Measurement: Measure the mass of the filled syringe. Record this as m₂.

-

Temperature and Pressure: Record the ambient temperature (T) in Kelvin and the atmospheric pressure (P) in atmospheres.

-

Calculations:

-

Calculate the mass of the diacetylene gas: m = m₂ - m₁.

-

Calculate the density (ρ) of the gas under the recorded conditions: ρ = m / V.

-

To standardize the density, the ideal gas law (PV = nRT) can be used to calculate the molar mass (M) and then the density at standard temperature and pressure (STP).

-

Safety Precautions:

-

Handle diacetylene gas in a well-ventilated fume hood.

-

Ensure there are no leaks in the gas source or syringe.

-

Ground all equipment to prevent static discharge.

Visualization of Logical Relationships

The following diagram illustrates the logical workflow for the characterization of acetylacetylene's physical properties.

Caption: Logical workflow for the characterization of acetylacetylene.

References

An In-Depth Technical Guide to the Safe Handling and Precautions for 3-Butyn-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butyn-2-one, a highly reactive α,β-unsaturated ketone, is a valuable building block in organic synthesis. Its utility, however, is matched by its significant health and safety hazards, including high flammability, acute toxicity, and potential for severe irritation. This technical guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting. It includes detailed information on its physicochemical properties, known hazards, appropriate personal protective equipment, and procedures for safe storage, handling, and disposal. Furthermore, this guide delves into the toxicological profile of this compound, proposing a likely mechanism of toxicity via Michael addition and subsequent glutathione depletion, and provides illustrative experimental protocols for its use in chemical synthesis.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. Key quantitative data are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 1423-60-5 | [1] |

| Molecular Formula | C₄H₄O | [2][3] |

| Molecular Weight | 68.07 g/mol | [1][2] |

| Appearance | Clear, colorless to yellow or orange-brown liquid | [4] |

| Odor | Penetrating | [4] |

| Boiling Point | 85 °C (lit.) | [2][5] |

| Density | 0.87 g/mL at 25 °C (lit.) | [2][5] |

| Flash Point | -1 °C (30.2 °F) - closed cup | [2][5] |

| Refractive Index (n20/D) | 1.406 (lit.) | [2][5] |

| Autoignition Temperature | 274 °C | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. Its primary hazards are summarized in Table 2.[1][6]

| Hazard Class | GHS Classification | Signal Word | Hazard Statements |

| Flammable Liquids | Category 2 | Danger | H225: Highly flammable liquid and vapor.[1][2] |

| Acute Toxicity, Oral | Category 2 | Danger | H300: Fatal if swallowed.[1][2] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation.[1][2] |

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment must be worn at all times when handling this compound.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors which can cause severe eye irritation or damage.[6] |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation and systemic toxicity.[6] |

| Skin and Body Protection | Flame-retardant laboratory coat and closed-toe shoes. | Protects against accidental spills and fire hazards. |

| Respiratory Protection | Use in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Protects against inhalation of toxic and irritating vapors.[6] |

Engineering Controls

All work with this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation and to minimize the inhalation of vapors.[7] An emergency eyewash station and safety shower must be readily accessible.[7]

Storage

This compound should be stored in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8] It should be stored separately from oxidizing agents, strong acids, and strong bases. Due to its volatility and flammability, storage in a designated flammable liquids cabinet is required.

Spill and Waste Disposal

In the event of a spill, evacuate the area and remove all ignition sources. Small spills can be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal. Large spills should be handled by emergency response personnel. All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Toxicology and Biological Effects

The toxicity of this compound is attributed to its chemical structure as an α,β-unsaturated ketone. This functional group makes the molecule an electrophile and a potent Michael acceptor.

Mechanism of Toxicity: Glutathione Depletion

The primary mechanism of toxicity for many α,β-unsaturated carbonyl compounds is through their reaction with cellular nucleophiles, most notably glutathione (GSH).[9] Glutathione is a critical tripeptide that protects cells from oxidative stress and detoxifies electrophilic compounds. This compound can react with the sulfhydryl group of the cysteine residue in glutathione in a Michael addition reaction. This conjugation, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs), leads to the depletion of the cellular glutathione pool.[9] Depletion of glutathione can leave the cell vulnerable to oxidative damage and can disrupt cellular signaling pathways, ultimately leading to cell death.

Caption: Proposed mechanism of this compound toxicity via glutathione depletion.

Experimental Protocols

The following protocols are provided as illustrative examples and should be adapted to specific experimental conditions and performed with all necessary safety precautions.

General Handling Protocol for this compound in a Research Laboratory

This protocol outlines the essential steps for safely handling this compound.

Caption: A generalized workflow for the safe handling of this compound.

Example Experimental Protocol: Michael Addition of a Thiol to this compound

This protocol is a representative example of a reaction utilizing this compound as a Michael acceptor.

Objective: To synthesize a β-thioether ketone via the Michael addition of a thiol to this compound.

Materials:

-

This compound

-

Thiophenol (or other thiol)

-

Triethylamine (as a catalyst)

-

Dichloromethane (or other suitable solvent)

-

Round-bottom flask with a magnetic stir bar

-

Syringes and needles

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve thiophenol (1.0 equivalent) in dichloromethane.

-

Addition of Reactants: Cool the solution to 0 °C in an ice bath. Add triethylamine (0.1 equivalents) dropwise via syringe.

-

Addition of this compound: Slowly add this compound (1.0 equivalent) to the stirred solution via syringe.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a potent and versatile reagent in chemical synthesis, but its use demands a high level of safety awareness and strict adherence to handling protocols. Its high flammability and acute toxicity, likely mediated by its reactivity as a Michael acceptor and subsequent depletion of cellular glutathione, necessitate the use of appropriate personal protective equipment and engineering controls. By understanding its properties and hazards, and by implementing the safe handling procedures outlined in this guide, researchers can mitigate the risks associated with this valuable chemical and continue to leverage its synthetic potential in a safe and responsible manner.

References

- 1. guidechem.com [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Michael Addition [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Michael Addition and Aldol Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 8. How To [chem.rochester.edu]

- 9. encyclopedia.pub [encyclopedia.pub]

The Discovery and Synthetic History of 3-Butyn-2-one: A Technical Guide for Chemical Researchers

An In-depth Review of a Versatile C4 Building Block for Organic Synthesis and Drug Discovery

Abstract

3-Butyn-2-one, also known as methyl ethynyl ketone, is a highly reactive and versatile C4 building block in organic synthesis. Its unique bifunctional nature, possessing both a terminal alkyne and a ketone, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, including heterocycles and natural products. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its seminal synthesis and subsequent methodological advancements. It further presents a compilation of its key physicochemical and spectroscopic properties, detailed experimental protocols for its preparation, and explores its applications in the synthesis of bioactive molecules and pharmaceuticals.

Introduction

This compound (CAS 1423-60-5) is a colorless to pale yellow liquid with the chemical formula C₄H₄O.[1] Its structure, featuring a terminal acetylene group conjugated with a ketone, renders it a potent Michael acceptor and a versatile substrate for a variety of organic reactions, including cycloadditions, nucleophilic additions, and condensations. This reactivity profile has established this compound as a valuable intermediate in the synthesis of a wide array of organic compounds, particularly in the construction of heterocyclic systems that form the core of many pharmaceutical agents.[2][3] This guide is intended for researchers, scientists, and drug development professionals, providing a detailed technical resource on the history, synthesis, and applications of this important chemical entity.

Discovery and Historical Synthesis

The chemistry of acetylenic ketones, including this compound (then referred to as ethynyl methyl ketone), gained significant traction in the mid-20th century. While earlier explorations into acetylenic compounds existed, a pivotal moment in the accessibility and study of acetylenic ketones came with the work of K. Bowden, I. M. Heilbron, and E. R. H. Jones. In their 1946 publication in the Journal of the Chemical Society, they described a new and convenient method for the synthesis of acetylenic ketones by the chromic acid oxidation of the corresponding secondary acetylenic alcohols.[4][5][6] This work made previously scarce ethynyl ketones, like this compound, readily available for systematic investigation.[5]

The precursor, 3-Butyn-2-ol, was synthesized through the Favorskii reaction, a method discovered by the Russian chemist Alexei Yevgrafovich Favorskii in the early 1900s, which involves the reaction of an alkyne with a carbonyl compound under basic conditions.

The general synthetic pathway to this compound as established by this early work is a two-step process:

-

Ethynylation of Acetaldehyde: Acetylene is reacted with acetaldehyde in the presence of a strong base to form 3-Butyn-2-ol.

-

Oxidation: The resulting secondary alcohol, 3-Butyn-2-ol, is then oxidized to yield this compound.

This synthetic approach is a foundational concept in the chemistry of acetylenic compounds and is illustrated in the workflow diagram below.

Physicochemical and Spectroscopic Data

This compound is a clear, colorless to yellow liquid.[1] It is a reactive and somewhat unstable compound, and care should be taken in its handling and storage. A summary of its key physical and spectroscopic properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₄O | [7] |

| Molecular Weight | 68.07 g/mol | [7] |

| CAS Number | 1423-60-5 | [7] |

| Boiling Point | 85 °C (lit.) | [2] |

| Density | 0.87 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.406 (lit.) | [2] |

| ¹H NMR (CDCl₃) | δ 2.37 (s, 3H), 3.15 (s, 1H) | |

| ¹³C NMR (CDCl₃) | δ 32.8, 76.9, 81.9, 184.8 | |

| Infrared (IR) | ν 3260 (≡C-H), 2100 (C≡C), 1680 (C=O) cm⁻¹ |

Experimental Protocols

Historical Synthesis: Oxidation of 3-Butyn-2-ol with Chromic Acid

The following is a representative experimental protocol adapted from the principles described in the seminal work of Bowden, Heilbron, and Jones (1946).

Materials:

-

3-Butyn-2-ol

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

A solution of chromic acid (Jones reagent) is prepared by carefully dissolving chromium trioxide in concentrated sulfuric acid, followed by dilution with water.

-

3-Butyn-2-ol is dissolved in acetone and cooled in an ice bath.

-

The prepared chromic acid solution is added dropwise to the stirred solution of 3-Butyn-2-ol, maintaining the temperature below 20 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

The excess oxidant is quenched by the addition of isopropanol.

-

The mixture is then diluted with water and extracted with diethyl ether.

-

The combined ether extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation, and the crude this compound is purified by fractional distillation.

Applications in Drug Development and Medicinal Chemistry

The rich reactivity of this compound makes it a valuable synthon for the construction of various heterocyclic scaffolds of medicinal importance. Its ability to participate in cyclocondensation and Michael addition reactions is particularly exploited in the synthesis of pyrimidines, pyridines, and other nitrogen-containing heterocycles, which are prevalent in numerous drug classes.

Synthesis of Pyrimidine Derivatives

Pyrimidine and its fused derivatives are core structures in a vast number of bioactive compounds, including antiviral and anticancer agents. This compound can serve as a three-carbon building block in the synthesis of pyrimidines. For instance, it can undergo condensation reactions with amidines to form substituted pyrimidines.

Precursor to Kinase Inhibitors

Many kinase inhibitors, a critical class of anticancer drugs, feature heterocyclic cores. The synthesis of these complex molecules often relies on versatile building blocks. While direct examples of marketed drugs synthesized from this compound are not readily found in the public domain, its utility in constructing the foundational heterocyclic systems, such as pyridopyrimidines, makes it a relevant starting material in the early stages of kinase inhibitor discovery and development.[8]

Role in the Synthesis of Antiviral Compounds

The development of novel antiviral agents is an ongoing area of research. Heterocyclic compounds, particularly those containing nitrogen, are a rich source of antiviral drug candidates. The synthesis of such compounds can be facilitated by the use of reactive intermediates like this compound to construct the core ring systems.[3][9][10][11]

Conclusion

Since its practical synthesis was first reported in the 1940s, this compound has emerged as a significant and versatile building block in organic chemistry. Its unique combination of a terminal alkyne and a ketone functionality allows for a wide range of chemical transformations, making it an invaluable tool for the construction of complex molecular architectures. For researchers in drug discovery and development, this compound offers a reliable and reactive starting material for the synthesis of diverse heterocyclic libraries, which are essential for identifying novel therapeutic agents. The historical context of its discovery and the evolution of its synthesis underscore the enduring importance of fundamental synthetic methodology in advancing the frontiers of medicinal chemistry.

References

- 1. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13. Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. K. Bowden, I.M. Heilbron, E. R. H. Jones and B. C. L. Weedon, “Acetylenic compounds. I. Preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols,” J. Chem. Soc. 1946, pp. 39-45. - References - Scientific Research Publishing [scirp.org]

- 5. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

Core Stability and Storage of 3-Butyn-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 3-Butyn-2-one (CAS: 1423-60-5), a highly reactive ketone. Due to its chemical structure, specifically the presence of a terminal alkyne and a conjugated ketone, this compound is susceptible to various degradation pathways, necessitating strict handling and storage protocols to ensure its integrity for research and development applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental and storage conditions.

| Property | Value | Reference |

| Molecular Formula | C4H4O | |

| Molecular Weight | 68.07 g/mol | |

| Appearance | Clear yellow to orange-brown liquid | |

| Boiling Point | 85 °C (lit.) | |

| Density | 0.87 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.406 (lit.) | |

| Flash Point | -1 °C (closed cup) | |

| Solubility | Soluble in water |

Stability Profile and Degradation Pathways

This compound is a reactive molecule prone to degradation, primarily through polymerization and peroxide formation. Understanding these pathways is critical for maintaining its chemical purity.

Polymerization: As an α,β-unsaturated ketone, this compound can undergo polymerization, especially when exposed to heat, light, or in the absence of inhibitors. This process can lead to the formation of a solid, insoluble mass, rendering the chemical unusable.

Peroxide Formation: The presence of an ether linkage is not a prerequisite for peroxide formation. Compounds with other functional groups, including some ketones, can form peroxides upon prolonged exposure to air and light. While not explicitly detailed in the provided search results for this compound, this is a potential degradation pathway for reactive ketones. Peroxides are often unstable and can be explosive, posing a significant safety hazard.

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To ensure the stability and safety of this compound, the following storage and handling conditions are recommended:

| Condition | Recommendation | Rationale | Reference |

| Temperature | Store in a cool place, 0-6°C recommended. | To minimize polymerization and other degradation reactions. | |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and peroxide formation. | |

| Light Exposure | Store in a dark place, protected from light. | Light can catalyze polymerization and peroxide formation. | |

| Container | Keep container tightly closed in a dry and well-ventilated place. Lined metal or plastic pails are suitable. | To prevent contamination and exposure to moisture and air. | |

| Inhibitors | For long-term storage, the addition of a suitable inhibitor may be necessary. | To prevent polymerization. |

Handling Precautions:

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapor or mist.

-

Keep away from sources of ignition as it is highly flammable.

-

Take measures to prevent the buildup of electrostatic charge.

-

Use in a well-ventilated area.

Experimental Protocols for Stability Assessment

While specific experimental protocols for this compound were not found, a general workflow for assessing the stability of a reactive small molecule is outlined below.

Caption: A generalized experimental workflow for stability testing.

Methodology:

-

Sample Preparation: Prepare samples of this compound, either neat or in a relevant solvent system. A control sample should be stored under ideal conditions (e.g., -20°C, inert atmosphere, dark).

-

Application of Stress Conditions: Expose the samples to a matrix of stress conditions, such as elevated temperatures (e.g., 40°C, 60°C), UV/Vis light exposure, and exposure to air.

-

Time-Point Analysis: At specified time intervals, withdraw aliquots from each sample.

-

Analytical Characterization: Analyze the aliquots using appropriate analytical techniques to quantify the amount of remaining this compound and identify any degradation products.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the sample and quantify the parent compound.

-

Mass Spectrometry (MS): Coupled with GC or LC to identify the molecular weights of degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structures of degradation products.

-

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics. Use the data from MS and NMR to propose degradation pathways.

Incompatible Materials

To prevent hazardous reactions, this compound should be stored separately from the following classes of chemicals:

-

Oxidizing agents: Nitrates, peroxides, etc., can lead to vigorous and potentially explosive reactions.

-

Strong bases: Can catalyze polymerization and other reactions.

-

Reducing agents: May react with the ketone functionality.

Methodological & Application

Application Notes and Protocols: 3-Butyn-2-one as a Michael Acceptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butyn-2-one is a highly versatile bifunctional reagent in organic synthesis. Its structure, featuring a ketone conjugated with a terminal alkyne, renders it an excellent Michael acceptor. The strong electron-withdrawing nature of the acetylenic ketone moiety activates the alkyne for nucleophilic conjugate addition, making it a valuable building block for the synthesis of a wide array of complex organic molecules. This reactivity is particularly significant in the field of drug development, where this compound serves as a precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in biologically active compounds. This document provides an overview of its applications, key reaction data, and detailed experimental protocols.

Core Concept: The Michael Addition Reaction

The cornerstone of this compound's utility is the Michael reaction, a nucleophilic conjugate addition to an α,β-unsaturated carbonyl compound. In this reaction, a nucleophile attacks the β-carbon of the alkyne, which is the electrophilic site in the conjugated system. This process is highly efficient with "soft" nucleophiles such as enolates, amines, and thiols. The initial addition is often followed by a protonation or a subsequent intramolecular cyclization, leading to diverse molecular architectures.

Application Notes and Protocols for 3-Butyn-2-one in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them invaluable tools in chemical biology, drug discovery, and materials science.[1][2] The most prominent example of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[1][2] Another important variant is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which occurs without the need for a toxic copper catalyst, making it suitable for applications in living systems.

These notes provide a general framework and hypothetical protocols for utilizing 3-butyn-2-one in CuAAC reactions, based on established principles of click chemistry. Researchers should be aware that these protocols are intended as a starting point and will require optimization and careful characterization of the resulting products.

General Considerations for Using this compound in CuAAC

The presence of the ketone group in this compound introduces both opportunities and challenges for its use in click chemistry.

-

Reactivity: The electron-withdrawing nature of the acetyl group may influence the reactivity of the terminal alkyne in the CuAAC reaction. This could potentially affect reaction kinetics compared to other commonly used alkynes.

-

Side Reactions: The ketone functionality is generally stable under standard CuAAC conditions. However, under certain conditions or with specific substrates, the potential for side reactions involving the ketone should be considered.

-

Solubility: this compound is soluble in water and common organic solvents, which provides flexibility in the choice of reaction medium.[3]

Hypothetical Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes a general procedure for a small-scale trial reaction between an organic azide and this compound. It is imperative to note that this is a theoretical protocol and requires experimental validation and optimization.

Materials

-

Organic azide of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or THF)

-

Deionized water

-

Nitrogen or Argon gas for inert atmosphere

Procedure

-

Preparation of Reactants:

-

In a suitable reaction vial, dissolve the organic azide (1.0 equivalent) in the chosen solvent system.

-

Add this compound (1.1 to 1.5 equivalents). The slight excess of the alkyne can help drive the reaction to completion.

-

-

Preparation of Catalyst Solution:

-

In a separate vial, prepare a fresh stock solution of copper(II) sulfate (e.g., 100 mM in deionized water).

-

In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).

-

-

Reaction Setup:

-

If the reactants are sensitive to oxidation, degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes.

-

To the reaction mixture, add the copper(II) sulfate solution to a final concentration of 1-5 mol%.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mol%. The solution will often turn a pale yellow or green color upon addition of the ascorbate, indicating the reduction of Cu(II) to the active Cu(I) species.

-

-

Reaction Conditions:

-

Seal the reaction vial and stir the mixture at room temperature.

-

Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, the product can be isolated. The work-up procedure will depend on the properties of the product.

-

For small molecules, an extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) may be suitable.

-

For bioconjugates, purification might involve size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.

-

If necessary, the final product can be further purified by column chromatography on silica gel.

-

Data Presentation: Hypothetical Reaction Parameters

As no specific experimental data for this compound in click chemistry is available, the following table presents a hypothetical set of starting conditions for optimization.

| Parameter | Suggested Starting Condition | Range for Optimization |

| Azide Concentration | 10 mM | 1 - 100 mM |

| This compound (Equivalents) | 1.2 | 1.1 - 2.0 |

| CuSO₄·5H₂O (mol%) | 2 | 1 - 10 |

| Sodium Ascorbate (mol%) | 5 | 5 - 20 |

| Solvent System | 1:1 t-BuOH/H₂O | Various aqueous/organic mixtures |

| Temperature | Room Temperature | RT - 60 °C |

| Reaction Time | 1 - 24 hours | Monitor for completion |

Visualizations

General Workflow for a CuAAC Reaction

The following diagram illustrates the general workflow for performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Conceptual Reaction Scheme

This diagram illustrates the fundamental transformation in a CuAAC reaction involving this compound.

Conclusion and Future Outlook

While this compound is a commercially available terminal alkyne, its application in click chemistry is not well-documented in the scientific literature. The provided hypothetical protocol for a CuAAC reaction serves as a foundational starting point for researchers interested in exploring its potential. Key to the successful implementation of this compound in click chemistry will be systematic optimization of reaction conditions and thorough characterization of the resulting triazole products. The unique electronic properties conferred by the ketone functionality may lead to interesting reactivity and applications, warranting further investigation by the scientific community. Professionals in drug development may find the resulting acetyl-substituted triazoles to be novel scaffolds for library synthesis.

References

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. chempep.com [chempep.com]

- 3. This compound | 1423-60-5 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. Butyn-2-one | C4H4O | CID 15018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1423-60-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound, 96% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound [webbook.nist.gov]

Application Notes and Protocols: 3-Butyn-2-one in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butyn-2-one is a versatile and highly reactive building block in organic synthesis, prized for its dual functionality as both a ketone and a terminal alkyne. This unique combination of electrophilic and nucleophilic centers makes it an ideal precursor for the construction of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. Its reactivity allows for participation in various cyclization reactions, including condensations, cycloadditions, and multicomponent reactions, providing access to diverse five- and six-membered heterocyclic systems such as pyrazoles, pyridines, and pyrimidines. These heterocycles are core components of numerous pharmaceuticals, agrochemicals, and materials. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic frameworks utilizing this compound.

Synthesis of Five-Membered Heterocycles: Pyrazoles

The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines is a classic and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis. As an α,β-alkynone, this compound serves as a direct precursor to pyrazoles upon reaction with hydrazine derivatives, circumventing the need for a subsequent oxidation step that is often required when starting from β-diketones. The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl group, followed by an intramolecular Michael addition to the alkyne.

General Reaction Scheme:

Caption: General synthesis of pyrazoles from this compound.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol is adapted from the well-established synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine, modified for the use of this compound.[1][2][3][4][5]

Materials:

-

This compound

-

Hydrazine hydrate or Hydrazine sulfate

-

Sodium hydroxide (if using hydrazine sulfate)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Diethyl ether

-

Anhydrous potassium carbonate

-

Saturated sodium chloride solution

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude 3,5-dimethylpyrazole.

-

The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether to yield the pure product.

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Acetylacetone | Hydrazine sulfate/NaOH | 3,5-Dimethylpyrazole | - | Water | 15 | 1.5 | 77-81 | [1] |

| Acetylacetone | Hydrazine hydrate | 3,5-Dimethylpyrazole | Acetic acid | Water | 40-50 | 0.5 | 75 | [3] |

| Pyrazole ketone | Phenyl hydrazine | Pyrazole hydrazone | Acetic acid | Ethanol | Reflux | - | Good | [6] |

Note: The yields for the reaction with this compound are expected to be comparable to or higher than those with acetylacetone due to the direct formation of the aromatic pyrazole.

Synthesis of Six-Membered Heterocycles: Pyridines

The synthesis of pyridines from this compound can be effectively achieved through the Bohlmann-Rahtz pyridine synthesis. This reaction involves the condensation of an enamine with an ethynylketone, such as this compound, to form an aminodiene intermediate, which then undergoes a heat-induced or acid-catalyzed cyclodehydration to yield a substituted pyridine.[7][8][9][10]

General Reaction Scheme:

Caption: Bohlmann-Rahtz synthesis of pyridines.

Experimental Protocol: One-Pot Synthesis of a Substituted Pyridine

This protocol is based on a modified, one-pot Bohlmann-Rahtz synthesis that utilizes acidic conditions to promote both the initial condensation and the subsequent cyclization.[7][11]

Materials:

-

This compound

-

β-Enaminone (e.g., ethyl 3-aminocrotonate)

-

Glacial acetic acid or Amberlyst 15 ion-exchange resin

-

Toluene or Ethanol

Procedure:

-

In a sealed tube or a round-bottomed flask with a reflux condenser, dissolve the β-enaminone (1.0 eq) and this compound (1.1 eq) in a suitable solvent like toluene or ethanol.

-

Add glacial acetic acid (as solvent or catalyst) or a catalytic amount of Amberlyst 15 resin.

-

Heat the reaction mixture to 50-80 °C. The use of microwave irradiation can significantly reduce the reaction time.[11]

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, cool the mixture and, if using Amberlyst 15, filter off the resin.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine.

Quantitative Data for Bohlmann-Rahtz Type Reactions:

| Enamine | Alkynone | Product | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Ethyl 3-aminocrotonate | 4-Phenylbut-3-yn-2-one | Ethyl 2,6-dimethyl-4-phenylnicotinate | Acetic acid | 50 | 24 h | 95 | [7] |

| Ethyl 3-aminocrotonate | 4-(Trimethylsilyl)but-3-yn-2-one | Ethyl 2,6-dimethyl-4-(trimethylsilyl)nicotinate | Amberlyst 15 / EtOH | 50 | 24 h | 78 | [7] |

Synthesis of Six-Membered Heterocycles: Pyrimidines

The synthesis of pyrimidines typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a binucleophile containing an N-C-N fragment, such as amidines (e.g., guanidine), urea, or thiourea.[12] this compound, as a 1,3-dielectrophile, can react with these binucleophiles to form pyrimidine derivatives. The reaction likely proceeds via an initial nucleophilic attack on the carbonyl carbon followed by a conjugate addition to the alkyne.

General Reaction Scheme:

Caption: General synthesis of pyrimidines from this compound.

Experimental Protocol: Synthesis of a Substituted Pyrimidine

This is a general protocol inferred from the synthesis of pyrimidines from chalcones (α,β-unsaturated ketones) and guanidine or urea.[13][14][15]

Materials:

-

This compound

-

Guanidine hydrochloride or Urea

-

Potassium hydroxide or Sodium ethoxide

-

Ethanol

Procedure:

-

In a round-bottomed flask, dissolve this compound (1.0 eq) and guanidine hydrochloride (1.2 eq) or urea (1.2 eq) in ethanol.

-

Add a solution of potassium hydroxide or sodium ethoxide (1.5 eq) in ethanol to the mixture with stirring.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure pyrimidine derivative.

Quantitative Data for Pyrimidine Synthesis from Chalcones:

| Chalcone | Binucleophile | Product | Base | Solvent | Time (h) | Yield (%) | Reference |

| Substituted Chalcone | Guanidine-HCl | 2-Amino-4,6-diarylpyrimidine | 50% KOH | Ethanol | 12 | 18-51 | [13] |

| Substituted Chalcone | Urea | 4,6-Diarylpyrimidin-2(1H)-one | 40% KOH | Ethanol | 4 | - | [14] |

Note: The reaction conditions and yields for this compound are expected to be within a similar range, though optimization may be required.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. Its unique electronic properties allow for straightforward and efficient access to important pharmacophores like pyrazoles, pyridines, and pyrimidines. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound in the development of novel molecular entities for various scientific and industrial applications. The adaptability of these reactions to multicomponent and one-pot procedures further enhances their appeal in modern organic synthesis, promoting efficiency and sustainability.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scribd.com [scribd.com]

- 3. scribd.com [scribd.com]

- 4. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 5. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 6. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 9. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. bu.edu.eg [bu.edu.eg]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. chemtube3d.com [chemtube3d.com]

- 15. heteroletters.org [heteroletters.org]

Application Notes and Protocols for Reactions Involving 3-Butyn-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for chemical reactions involving 3-butyn-2-one. It is a versatile reagent in organic synthesis, primarily utilized as a Michael acceptor and a building block for various heterocyclic compounds.

Overview and Physicochemical Properties

This compound, also known as methyl ethynyl ketone, is a terminal acetylenic compound and a methyl ketone.[1][2] It is a clear, colorless to yellow-orange-brown liquid that is highly reactive.[1][3] Its chemical reactivity makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 1423-60-5 | [2][3] |

| Molecular Formula | C₄H₄O | [2][3] |

| Molecular Weight | 68.07 g/mol | [2][5] |

| Boiling Point | 85-86 °C | [1][5][6] |

| Density | 0.87 g/mL at 25 °C | [5][7] |

| Refractive Index | n20/D 1.406 | [5][7] |

| Flash Point | -1 °C (closed cup) | [6][7] |

| Autoignition Temperature | 274 °C | [1][3] |

| Appearance | Clear yellow to orange-brown liquid | [1][3] |

| Odor | Penetrating | [1][3] |

| Solubility | Soluble in water | [3] |

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood.[8] It is highly flammable, and fatal if swallowed, inhaled, or in contact with skin.[6] It is also a lacrimator and causes severe skin and eye irritation.[1][3]

General Handling Precautions:

-

Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8]

-

Use a respirator with a suitable filter (e.g., type ABEK (EN14387)).[7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][8] Use non-sparking tools.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably refrigerated (0-10°C) under an inert atmosphere.[3][6]

-

It is sensitive to light, air, and heat.[6]

-